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Compound of Interest

Compound Name: Dimethyl octadecylphosphonate

Cat. No.: B1634254

An In-Depth Technical Guide to Dimethyl
Octadecylphosphonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl octadecylphosphonate is a long-chain organophosphorus compound belonging to
the class of phosphonate esters. Organophosphonates are characterized by a stable carbon-
phosphorus (C-P) bond, which imparts significant resistance to chemical and enzymatic
degradation compared to the more labile phosphoester bond (P-O-C) found in phosphates.
This inherent stability makes phosphonate analogues of biological phosphates attractive
candidates for investigation in drug development and material science. This guide provides a
comprehensive overview of the known physical and chemical properties of Dimethyl
octadecylphosphonate, general methodologies for its synthesis and characterization, and a
discussion of its potential, though currently underexplored, relevance in a biomedical context.

Physicochemical Properties

The following tables summarize the key physical and chemical properties of Dimethyl
octadecylphosphonate.

Table 1: General and Physical Properties
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Property Value Source

Molecular Formula C20H4303P --INVALID-LINK--

Molecular Weight 362.53 g/mol --INVALID-LINK--

Appearance Liquid --INVALID-LINK--

Boiling Point 437.0 £ 14.0 °C at 760 mmHg --INVALID-LINK--

Density 0.916 £ 0.06 g/cm3 --INVALID-LINK--
Insoluble in water; Soluble in

Solubility ethanol, acetone, and ChemBK
dimethylformamide.

Table 2: Chemical Identifiers

Identifier Value Source
dimethyl

IUPAC Name --INVALID-LINK--
octadecylphosphonate

CAS Number 25371-54-4 --INVALID-LINK--
ccccecececececcecececececcccecer

SMILES --INVALID-LINK--
(=0)(0C)0C
INChl=1S/C20H4303P/c1-4-5-
6-7-8-9-10-11-12-13-14-15-16-

InChl --INVALID-LINK--

17-18-19-20-24(21,22-2)23-
3/h4-20H2,1-3H3

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of Dimethyl

octadecylphosphonate is not readily available in the surveyed literature, the general and most

widely used method for preparing dialkyl alkylphosphonates is the Michaelis-Arbuzov reaction.

Generalized Michaelis-Arbuzov Reaction Protocol
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The Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite with an alkyl halide
to yield a dialkyl alkylphosphonate.

Reactants

Products
Trialkyl phosphite -
(RO)sP \%. Intermediate [Dialkyl alkylphosphonate
Dealkylation | RO)2P(=O)R'
’[ Phosphonium salt )/ (RO):P(F0)

[(RO)sP*-RX~
(" Alkyl halide
RX

/'
Alkyl halide \
R'-X

Click to download full resolution via product page

Mechanism of the Michaelis-Arbuzov reaction.

Materials:

e 1-Bromooctadecane (or other suitable octadecyl halide)

o Trimethyl phosphite

e Anhydrous, high-boiling point solvent (e.g., toluene, xylene) (optional)
Procedure:

e To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-
bromooctadecane.

e Add a slight excess (1.1-1.2 equivalents) of trimethyl phosphite to the flask. The reaction can
be run neat or in a high-boiling point solvent.

e Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to a
temperature typically ranging from 120 to 160 °C.
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e Monitor the reaction progress by TLC or GC. The reaction is generally complete within
several hours.

e Upon completion, allow the reaction mixture to cool to room temperature.

« If the reaction was performed neat, the resulting methyl bromide byproduct will have
evaporated. If a solvent was used, it can be removed under reduced pressure.

Purification

The crude product can be purified by vacuum distillation or silica gel column chromatography.
Silica Gel Column Chromatography Protocol:

e Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

e Pack a chromatography column with the slurry.

e Dissolve the crude Dimethyl octadecylphosphonate in a minimal amount of a suitable
solvent (e.g., dichloromethane or hexane).

e Load the sample onto the column.

o Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl
acetate in hexane.

e Collect fractions and analyze them by TLC to identify those containing the pure product.

o Combine the pure fractions and remove the solvent under reduced pressure to yield the
purified Dimethyl octadecylphosphonate.
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Generalized experimental workflow for synthesis and purification.

Spectral Properties
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Detailed spectral data for Dimethyl octadecylphosphonate are not widely published.
However, based on the general characteristics of long-chain dialkyl alkylphosphonates, the
following spectral features can be anticipated.

Table 3: Expected Spectral Characteristics

Technique Expected Features

Signals corresponding to the two methoxy
groups (-OCHs) as a doublet due to coupling
with the phosphorus atom. A complex multiplet
1H NMR for the methylene group adjacent to the
phosphorus atom. A series of multiplets for the
long alkyl chain methylene groups, and a triplet

for the terminal methyl group.

A signal for the methoxy carbons, a signal for

the carbon atom directly bonded to phosphorus
13C NMR ) _ _ )

(showing C-P coupling), and a series of signals

for the carbons of the octadecyl chain.

A single resonance in the phosphonate region of
3P NMR
the spectrum.

A strong absorption band for the P=0 stretching
vibration (typically around 1250 cm~1). C-H

FTIR stretching vibrations for the alkyl chain (around
2850-2960 cm™1). P-O-C stretching vibrations
(around 1030-1050 cm™1).

The molecular ion peak (M+) may be observed.
Common fragmentation patterns for long-chain
Mass Spectrometry alkanes (loss of alkyl fragments) and
fragmentation characteristic of phosphonate
esters, including cleavage of the P-O and C-P

bonds.

Relevance in Drug Development
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While no specific biological activity or involvement in signaling pathways for Dimethyl
octadecylphosphonate has been reported in the available literature, the broader class of
phosphonates holds significant interest in drug development.

e Prodrugs: The phosphonate group is often highly charged at physiological pH, which can
limit its ability to cross cell membranes. Esterification of the phosphonic acid to a
phosphonate ester, such as a dimethyl ester, can create a more lipophilic prodrug that can
more readily enter cells. Once inside the cell, cellular esterases may cleave the ester groups
to release the active phosphonic acid.

e Enzyme Inhibitors: As stable mimics of natural phosphates, phosphonates can act as
inhibitors of enzymes that process phosphate-containing substrates. This can be a valuable
strategy for targeting specific enzymes in disease pathways.

o Drug Delivery: The long alkyl chain of Dimethyl octadecylphosphonate imparts amphiphilic
character to the molecule. Such molecules have the potential to be incorporated into lipid-
based drug delivery systems, such as liposomes, to modify their properties or to act as a
component of the delivery vehicle itself.

It is important to reiterate that these are general applications of phosphonates, and specific
research into the biological effects of Dimethyl octadecylphosphonate is required to
determine its potential in any of these areas.

Conclusion

Dimethyl octadecylphosphonate is a long-chain dialkyl phosphonate with well-defined,
though not extensively published, physical and chemical properties. Its synthesis can be
achieved through established methods like the Michaelis-Arbuzov reaction. While the broader
class of phosphonates has demonstrated considerable utility in drug design and development,
there is currently a lack of publicly available data on the specific biological activities,
mechanisms of action, and signaling pathway involvement of Dimethyl
octadecylphosphonate. This represents a significant knowledge gap and an opportunity for
future research to explore the potential of this and similar long-chain phosphonates in various
therapeutic applications.

« To cite this document: BenchChem. ["'physical and chemical properties of Dimethyl
octadecylphosphonate"]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b1634254#physical-and-chemical-properties-of-
dimethyl-octadecylphosphonate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b1634254#physical-and-chemical-properties-of-dimethyl-octadecylphosphonate
https://www.benchchem.com/product/b1634254#physical-and-chemical-properties-of-dimethyl-octadecylphosphonate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1634254?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1634254?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

